Methyl 2-deoxy-2-fluoro-b-D-glucopyranoside
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Overview
Description
Methyl 2-deoxy-2-fluoro-b-D-glucopyranoside is a fluorinated sugar derivative. This compound is of significant interest due to its unique structural properties and potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of a fluorine atom in place of a hydroxyl group at the second carbon position of the glucose molecule imparts distinct chemical and biological characteristics to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-deoxy-2-fluoro-b-D-glucopyranoside typically involves nucleophilic displacement reactions. One common method includes the reaction of methyl 4,6-O-benzylidene-2-O-(trifluoromethanesulfonyl)-β-D-glucopyranoside with tetraalkylammonium fluorides in acetonitrile. This reaction proceeds smoothly with inversion of configuration at the second carbon, yielding the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar nucleophilic displacement reactions. The use of protective groups and selective deprotection steps ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-deoxy-2-fluoro-b-D-glucopyranoside undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Tetraalkylammonium fluorides in acetonitrile are commonly used for nucleophilic displacement reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide may be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted glucopyranosides, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced derivatives.
Scientific Research Applications
Methyl 2-deoxy-2-fluoro-b-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including oligosaccharides.
Biology: Employed in studies of glucose transport and metabolism due to its structural similarity to glucose.
Industry: Utilized in the development of novel materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-deoxy-2-fluoro-b-D-glucopyranoside involves its interaction with glucose transporters and metabolic pathways. The fluorine atom at the second carbon position alters the compound’s interaction with enzymes and transporters, affecting its uptake and metabolism. This unique property makes it a valuable tool for studying glucose transport and metabolism in various biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-2-fluoro-D-glucose: Another fluorinated glucose derivative used in PET imaging.
Methyl 2-deoxy-2-phthalimido-b-D-glucopyranoside: A structurally similar compound with different functional groups.
Uniqueness
Methyl 2-deoxy-2-fluoro-b-D-glucopyranoside is unique due to its specific substitution pattern and the presence of a fluorine atom at the second carbon position. This substitution imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H13FO5 |
---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-5-fluoro-2-(hydroxymethyl)-6-methoxyoxane-3,4-diol |
InChI |
InChI=1S/C7H13FO5/c1-12-7-4(8)6(11)5(10)3(2-9)13-7/h3-7,9-11H,2H2,1H3/t3-,4-,5-,6-,7-/m1/s1 |
InChI Key |
CRIUOMMBWCCBCQ-NYMZXIIRSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)F |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)F |
Origin of Product |
United States |
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